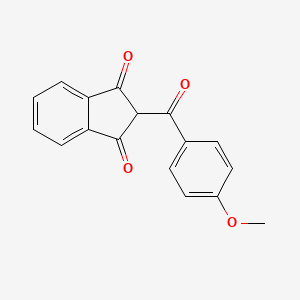

2-(4-Methoxybenzoyl)indan-1,3-dione

Description

Contextualization within the Indan-1,3-dione Scaffold Research

The indan-1,3-dione framework is widely recognized as a "privileged scaffold" in chemistry. nih.govmdpi.com This designation stems from its versatile nature as a building block in a multitude of applications, spanning from medicinal chemistry and bioimaging to materials science, including electronics and photopolymerization. nih.govnih.gov The structural similarity of indan-1,3-dione to indanone, a core component of numerous natural products and bioactive molecules like the Alzheimer's drug Donepezil, has fueled significant interest in its derivatives. nih.govmdpi.com

Research into the indan-1,3-dione scaffold is extensive due to its inherent reactivity. The core structure possesses an active methylene (B1212753) group flanked by two carbonyl groups, making it an excellent candidate for a variety of chemical transformations, most notably the Knoevenagel condensation. nih.gov This reactivity allows for the synthesis of a diverse array of fused and spirocyclic compounds, which are often challenging to construct through other means. researchgate.net The versatility of the indan-1,3-dione core has led to its use in the synthesis of compounds with a wide range of biological activities, including potential antitumor and antimicrobial properties. ijpsr.com

Within this rich field of research, 2-(4-Methoxybenzoyl)indan-1,3-dione emerges as a specific and useful derivative. It serves as a key synthetic intermediate for constructing more complex molecular architectures. nih.gov For instance, it has been utilized in the synthesis of indenopyrazoles, a class of compounds investigated for their potential as Cyclin-dependent kinase (CDK) inhibitors, which play a crucial role in cell cycle regulation and are targets for anti-cancer therapies. nih.gov The study of specific derivatives like this compound is therefore integral to unlocking the full potential of the broader indan-1,3-dione scaffold.

| Property | Value |

| CAS Number | 147847-17-4 |

| Molecular Formula | C₁₇H₁₂O₄ |

| Molecular Weight | 280.28 g/mol |

| Appearance | Solid |

| Core Structure | Indan-1,3-dione |

| Key Functional Groups | 4-Methoxybenzoyl, Diketone |

Table 1: Physicochemical Properties of this compound.

Significance of 2-Acylindan-1,3-dione Derivatives in Synthetic Chemistry

The introduction of an acyl group at the 2-position of the indan-1,3-dione ring system, creating 2-acylindan-1,3-dione derivatives like this compound, is of particular significance in synthetic chemistry. This structural modification provides a versatile handle for further molecular elaboration and imparts unique reactivity to the parent scaffold.

The synthesis of these derivatives is typically achieved through the acylation of indan-1,3-dione. For example, this compound can be prepared by reacting indan-1,3-dione with 4-methoxybenzoyl chloride in the presence of a base. This straightforward C-acylation creates a triketone structure, which is a valuable synthon for building complex heterocyclic systems.

The 2-acyl group serves several key roles:

Activation: It enhances the acidity of the remaining proton at the 2-position (if any) and influences the reactivity of the adjacent carbonyl groups.

Synthetic Handle: The acyl moiety itself can participate in further reactions. For example, the triketone system in this compound can undergo intramolecular cyclization with reagents like hydrazine (B178648) hydrate (B1144303) to form fused heterocyclic structures such as indenopyrazoles. nih.gov

Modulation of Properties: The nature of the acyl group can be varied to fine-tune the electronic and steric properties of the molecule, which is crucial for applications in areas like medicinal chemistry and materials science.

The importance of the 2-acyl-1,3-dione motif extends to analogous structures like 2-acyl-cyclohexane-1,3-diones, which are also key intermediates in the synthesis of bioactive compounds, including herbicides. mdpi.comorganic-chemistry.org The strategic placement of the acyl group provides a powerful tool for chemists to construct diverse and complex molecules from the relatively simple indan-1,3-dione starting material.

| Reaction Type | Reagents/Conditions | Resulting Structures/Applications |

| C-Acylation | Acyl chlorides/Base | 2-Acylindan-1,3-diones (Triketones) |

| Knoevenagel Condensation | Aldehydes/Base (e.g., Piperidine) | 2-Arylidene-1,3-indanediones |

| Heterocycle Formation | Hydrazine Hydrate | Fused pyrazoles (e.g., Indenopyrazoles) |

| Self-Condensation | Acidic or Basic conditions | Bindone derivatives |

| Oxidation | Selenium Dioxide (SeO₂) | Ninhydrin (B49086) and its derivatives |

Table 2: Common Synthetic Transformations of the Indan-1,3-dione Scaffold. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxybenzoyl)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-21-11-8-6-10(7-9-11)15(18)14-16(19)12-4-2-3-5-13(12)17(14)20/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSFXAKMNPVRCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371552 | |

| Record name | 2-(4-Methoxybenzoyl)indan-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147847-17-4 | |

| Record name | 2-(4-Methoxybenzoyl)indan-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 4 Methoxybenzoyl Indan 1,3 Dione

Reactivity at the Active Methylene (B1212753) Group of the Indan-1,3-dione Core

The carbon atom at the C2 position of the indan-1,3-dione ring is situated between two electron-withdrawing carbonyl groups, rendering the attached hydrogen atoms acidic and the carbon atom nucleophilic. This "active methylene" group is the primary site of various chemical reactions.

Knoevenagel Condensation Reactions with Carbonyl Compounds

The presence of the active methylene group makes 2-(4-methoxybenzoyl)indan-1,3-dione and related indan-1,3-diones prime candidates for Knoevenagel condensation reactions with aldehydes and ketones. nih.govwikipedia.org This reaction involves the nucleophilic addition of the enolate, formed by deprotonation of the C2 position, to a carbonyl compound, followed by dehydration to yield an α,β-unsaturated product, often referred to as an arylidene derivative. wikipedia.orgrsc.orgthermofisher.comslideshare.net

The general mechanism proceeds in the presence of a weak base, such as piperidine (B6355638) or an amine, which facilitates the formation of the nucleophilic enolate. nih.govchem-station.com This enolate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting aldol-type adduct readily undergoes elimination of a water molecule to form a new carbon-carbon double bond. wikipedia.org

While specific studies detailing the Knoevenagel condensation of this compound with various carbonyl compounds are not extensively documented in the reviewed literature, the well-established reactivity of the indan-1,3-dione core strongly suggests its capability to undergo such transformations. researchgate.netscirp.orguobaghdad.edu.iqresearchgate.net The reaction would be expected to proceed as depicted in the following general scheme:

General Scheme for Knoevenagel Condensation:

In this reaction, R can be an alkyl or aryl group.

Halogenation Reactions at the C2-Position

The active methylene group at the C2 position of the indan-1,3-dione core is susceptible to halogenation. The reaction typically proceeds via an enol or enolate intermediate, which attacks an electrophilic halogen source. Common halogenating agents for this transformation include N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). nih.govresearchgate.net For 2-acyl-1,3-indandiones, such as this compound, halogenation is expected to occur at the C2 position, replacing the hydrogen atom. nih.gov

The presence of the 4-methoxybenzoyl group at the C2 position can influence the reaction conditions required for halogenation. The general reaction for the halogenation of the indan-1,3-dione core at the C2 position is as follows:

| Reagent | Product | Yield | Reference |

| N-chlorosuccinimide (NCS) in ethanol | 2-Chloro-indan-1,3-dione | 95% | nih.gov |

| N-bromosuccinimide (NBS) in ethanol | 2-Bromo-indan-1,3-dione | 92% | nih.gov |

| Trichloroisocyanuric acid (mechanochemical) | 2-Chloro-indan-1,3-dione | 98% | nih.gov |

| Tribromoisocyanuric acid (mechanochemical) | 2-Bromo-indan-1,3-dione | 97% | nih.gov |

This table illustrates the halogenation of the parent indan-1,3-dione. Similar reactivity is expected for this compound, although specific yields may vary.

Functionalization with Cyano Groups

The introduction of a cyano group at the C2 position of the indan-1,3-dione core presents a synthetic challenge. One comprehensive review on indane-1,3-diones stated that, to the best of their knowledge, no cyano-substituted indan-1,3-dione derivatives had been reported at the time of publication. However, the development of electrophilic cyanating agents has opened up possibilities for the cyanation of active methylene compounds. rsc.orgsemanticscholar.orgrsc.org

Reagents such as tosyl cyanide (TsCN) have been used for the electrophilic α-cyanation of 1,3-dicarbonyl compounds under mild basic conditions. rsc.org This methodology could potentially be applied to this compound. The reaction would involve the attack of the enolate of this compound on the electrophilic cyanide source.

Another potential route could involve the reaction with hypervalent iodine reagents, which have been shown to effectively cyanate (B1221674) β-keto esters and amides. rsc.org Despite these potential methods, the direct cyanation of this compound at the C2 position remains an area for further investigation.

Oxidation Reactions

The active methylene group can be a site for oxidation, although the indan-1,3-dione ring system itself can also be susceptible to oxidative cleavage under harsh conditions. nih.gov General information suggests that this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

For the parent indan-1,3-dione, oxidation can lead to the formation of ninhydrin (B49086) (2,2-dihydroxyindan-1,3-dione). nih.gov However, strong oxidizing agents like sodium hypochlorite (B82951) can lead to the cleavage of the indane ring, yielding phthalic acid. nih.gov The oxidation of this compound with milder oxidizing agents would be necessary to selectively oxidize the C-H bond at the C2 position without cleaving the benzoyl group or the indanedione core. The use of reagents like selenium dioxide, which is used to oxidize indan-1-one to ninhydrin, could be explored. nih.gov The specific products of the oxidation of this compound would depend on the oxidant and the reaction conditions employed. For instance, oxidation with nitric acid is a known method for other organic compounds but can lead to a variety of products depending on the substrate and conditions. researchgate.netrsc.org The use of hydrogen peroxide in the presence of a catalyst is another potential method for oxidation. researchgate.netnih.gov

Transformations Involving the Ketone Groups of the Indanedione Moiety

The two ketone groups of the indan-1,3-dione moiety are key sites for chemical transformations, particularly condensation and reduction reactions. A notable reaction of this compound involves the intramolecular cyclization with hydrazine (B178648) hydrate (B1144303). This reaction leads to the formation of indenopyrazole derivatives. nih.gov The reaction proceeds through the initial formation of a hydrazone with one of the ketone groups, followed by a subsequent intramolecular cyclization and dehydration.

Reaction of this compound with Hydrazine:

| Reactant | Reagent | Product | Reference |

| This compound | Hydrazine hydrate | 3-(4-Methoxyphenyl)-1H-indeno[1,2-c]pyrazol-4(2H)-one | nih.gov |

The ketone groups can also be reduced to secondary alcohols. This can be achieved using various reducing agents, such as sodium borohydride. The selectivity of the reduction (i.e., which ketone is reduced or if both are reduced) would depend on the specific reducing agent and reaction conditions.

Reactivity of the Aromatic Moieties (Indane and Benzoyl Rings)

The this compound molecule contains two distinct aromatic rings: the benzene (B151609) ring of the indane core and the 4-methoxybenzoyl ring. Their susceptibility to electrophilic aromatic substitution is governed by the nature of the substituents they bear.

The benzene ring of the indan-1,3-dione core is deactivated towards electrophilic attack due to the electron-withdrawing effect of the two adjacent carbonyl groups. It has been reported that direct electrophilic aromatic substitution, such as nitration and halogenation, on the aromatic ring of the parent indan-1,3-dione is generally not feasible. nih.govrsc.org To obtain substituted indan-1,3-diones, it is often necessary to start with an already substituted phthalic acid or its derivative. nih.gov

The benzoyl ring, on the other hand, possesses a strongly deactivating and meta-directing benzoyl group and a strongly activating and ortho-, para-directing methoxy (B1213986) group. mnstate.edumasterorganicchemistry.comyoutube.comlibretexts.org The powerful activating and directing effect of the methoxy group would likely dominate in an electrophilic aromatic substitution reaction. Therefore, electrophilic attack is predicted to occur at the positions ortho to the methoxy group (and meta to the carbonyl group).

Predicted Sites of Electrophilic Attack on the Benzoyl Ring:

| Reaction Type | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 2-(2-Nitro-4-methoxybenzoyl)indan-1,3-dione and 2-(3-Nitro-4-methoxybenzoyl)indan-1,3-dione |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | 2-(2-Bromo-4-methoxybenzoyl)indan-1,3-dione and 2-(3-Bromo-4-methoxybenzoyl)indan-1,3-dione |

It is important to note that carrying out such reactions might be complicated by the reactivity of other parts of the molecule, particularly the active methylene group. Careful selection of reaction conditions would be crucial to achieve selective substitution on the aromatic ring.

Electrophilic and Nucleophilic Aromatic Substitutions

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution reactions. The benzene ring of the indan-1,3-dione core is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the adjacent carbonyl groups. Conversely, the 4-methoxybenzoyl ring is activated by the electron-donating methoxy group, which directs incoming electrophiles to the ortho and para positions. youtube.comlibretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comlibretexts.org The specific conditions for these reactions, such as the choice of catalyst and temperature, must be carefully controlled to achieve the desired substitution pattern and avoid side reactions. libretexts.org

Nucleophilic aromatic substitution (NAS) on the aromatic rings of this compound is less common and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a potent nucleophile. pearson.comchadsprep.com The mechanism of NAS can proceed through either an addition-elimination pathway or an elimination-addition (benzyne) pathway. chadsprep.com For instance, the presence of a nitro group on the aromatic ring can facilitate NAS reactions. nih.gov

Functionalization with Electron-Withdrawing and Electron-Donating Groups

The reactivity of this compound can be modulated by introducing additional functional groups. The introduction of electron-donating groups (EDGs) onto the aromatic rings generally enhances the rate of electrophilic aromatic substitution and can influence the regioselectivity of the reaction. researchgate.net EDGs, such as alkyl or alkoxy groups, increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. libretexts.org

Cyclization and Annulation Reactions Triggered by this compound

The unique structural features of this compound make it a valuable precursor for the synthesis of various heterocyclic and spirocyclic compounds through cyclization and annulation reactions. researchgate.net

Formation of Indenopyrazoles

Indenopyrazoles can be synthesized from indan-1,3-dione derivatives through reactions with hydrazine or its derivatives. nih.gov For instance, the condensation of an indan-1,3-dione with a substituted hydrazine can lead to the formation of an indenopyrazole core structure. researchgate.net These reactions often proceed through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the final indenopyrazole product. researchgate.net The specific reaction conditions and the nature of the substituents on both the indan-1,3-dione and the hydrazine can influence the final structure of the resulting indenopyrazole.

Synthesis of Spirocyclic Compounds

This compound and its derivatives are versatile building blocks for the synthesis of spirocyclic compounds. researchgate.net Spiro compounds, characterized by two rings connected through a single common atom, are of significant interest due to their presence in numerous natural products and their potential biological activities. nih.gov

One common strategy for synthesizing spiro compounds from indan-1,3-dione derivatives involves a Knoevenagel condensation followed by a cyclization reaction. For example, the reaction of an indan-1,3-dione with an aldehyde can produce a 2-ylideneindan-1,3-dione intermediate. mdpi.com This intermediate can then undergo various cycloaddition reactions to form spirocyclic systems. rsc.org The Corey-Chaykovsky reaction, for instance, can be used to introduce a cyclopropane (B1198618) ring, leading to the formation of spiro[cyclopropane-1,2'-indene]-1',3'-dione (B14435999) derivatives. mdpi.com

Another approach involves the [3+2] cycloaddition of in situ generated nitrilimines with suitable dipolarophiles, which can lead to the formation of spiro[4.4]thiadiazole derivatives. nih.gov The versatility of indan-1,3-diones in these reactions allows for the construction of a wide range of complex spirocyclic architectures. rsc.org

Construction of Fused Heterocyclic Systems (e.g., Furan (B31954) and Pyrrolone Derivatives)

The reactivity of the indan-1,3-dione core can be exploited to construct fused heterocyclic systems. researchgate.net For example, reactions with various reagents can lead to the formation of fused furan and pyrrolone derivatives. The synthesis of fused systems often involves multi-step sequences or domino reactions that efficiently build molecular complexity. researchgate.net

The construction of fused heterocycles can be achieved through various synthetic strategies, including intramolecular cyclizations and cycloaddition reactions. nih.gov For instance, the reaction of indan-1,3-dione with appropriate precursors can lead to the formation of pyran, thiophene, and thiazole (B1198619) fused systems. nih.govnih.gov The development of novel methods for the synthesis of these fused heterocyclic systems is an active area of research, driven by the potential applications of these compounds in medicinal chemistry and materials science. researchgate.netnih.gov

Detailed Mechanistic Pathways of Key Reactions

Understanding the mechanistic pathways of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

The Knoevenagel condensation , a key reaction for modifying the indan-1,3-dione core, proceeds through the deprotonation of the active methylene group to form a nucleophilic enolate. This enolate then attacks the carbonyl group of an aldehyde or ketone, followed by dehydration to yield a 2-ylideneindan-1,3-dione. encyclopedia.pub

Cycloaddition reactions , such as the [3+2] cycloaddition of nitrilimines, involve the in situ generation of a reactive intermediate. In this case, a hydrazonoyl halide is treated with a base to form a nitrilimine, which then undergoes a concerted or stepwise cycloaddition with a dipolarophile to form a five-membered heterocyclic ring. nih.gov

Annulation reactions for the construction of fused rings often involve a sequence of reactions. For example, a Michael addition followed by an intramolecular aldol (B89426) cyclization can lead to the formation of a new six-membered ring fused to the indan-1,3-dione core. nih.gov The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the reactants, catalysts, and reaction conditions.

The mechanisms of these reactions are often elucidated through a combination of experimental studies, including the isolation of intermediates and kinetic analysis, and computational modeling.

Aldol Condensation Mechanisms

The presence of the β-dicarbonyl system in this compound is central to its participation in aldol-type reactions. The proton on the carbon atom situated between the two carbonyl groups (the C-2 position) exhibits significant acidity, readily undergoing deprotonation by a base to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and a key intermediate in aldol and related condensation reactions.

The general mechanism proceeds as follows:

Enolate Formation: A base abstracts the acidic α-hydrogen from the C-2 position, creating a nucleophilic enolate. The negative charge is delocalized over the two adjacent carbonyl oxygen atoms, enhancing its stability.

Nucleophilic Attack: The enolate attacks an electrophilic carbonyl carbon. In a crossed-aldol reaction, this would typically be an aldehyde that lacks α-hydrogens to prevent self-condensation.

Addition Product: A tetrahedral intermediate is formed, which upon protonation yields a β-hydroxy carbonyl compound, the initial aldol addition product.

Dehydration (Condensation): This addition product often readily undergoes dehydration, especially with heating, to eliminate a water molecule and form a more stable, conjugated α,β-unsaturated carbonyl system. This dehydration step is frequently the thermodynamic driving force for the reaction.

While self-condensation is possible, 2-acyl-1,3-indandiones are effective partners in crossed or directed aldol reactions, such as the Claisen-Schmidt condensation, where the indandione derivative serves as the enolate component. The reactivity is analogous to the well-documented self-condensation of indan-1,3-dione which, under basic conditions, forms a dimer known as bindone. nih.gov

Table 1: Mechanistic Steps in Base-Catalyzed Aldol Condensation

| Step | Description | Intermediate |

| 1 | Enolate Formation | A base (B:) removes the acidic proton from the C-2 position of this compound. |

| 2 | Nucleophilic Attack | The resulting enolate attacks the carbonyl carbon of an aldehyde (R-CHO). |

| 3 | Protonation | The resulting alkoxide intermediate is protonated by a proton source (e.g., H₂O or regenerated acid BH⁺) to give the aldol addition product. |

| 4 | Dehydration | The aldol adduct is heated, and the α-proton is removed by a base, followed by the elimination of a hydroxide (B78521) ion to form the final α,β-unsaturated product. |

Domino and Multicomponent Reaction Mechanisms

Indan-1,3-dione and its derivatives are exceptionally useful building blocks in domino and multicomponent reactions (MCRs) due to their multiple reactive sites. researchgate.netbohrium.com These reactions allow for the construction of complex carbocyclic and heterocyclic scaffolds in a single, efficient operation. nih.gov this compound can participate in such sequences, typically initiated by the reactivity of its active methylene group.

A common multicomponent reaction pathway involves the in-situ formation of a Knoevenagel condensation product, which then acts as a reactive intermediate for subsequent transformations. For instance, a reaction between an aldehyde, this compound, and a third component like malononitrile (B47326) can lead to complex spirocyclic systems. researchgate.net Research has shown that in reactions involving 1,3-indandione (B147059), aldehydes with electron-donating groups, such as 4-methoxybenzaldehyde, react at faster rates. researchgate.net

A plausible domino mechanism can be outlined as follows:

Knoevenagel Condensation: The reaction is often initiated by a base-catalyzed Knoevenagel condensation between an aldehyde and the active methylene group of the this compound. This forms a highly electrophilic arylidene intermediate.

Michael Addition: A nucleophile, the third component in the reaction (e.g., the anion of malononitrile), attacks the β-carbon of the newly formed α,β-unsaturated system in a Michael addition.

Intramolecular Cyclization/Rearrangement: The intermediate generated from the Michael addition undergoes one or more subsequent intramolecular reactions, such as cyclization and dehydration, to yield the final, stable polycyclic product. rsc.org The exact nature of this cascade depends on the specific reactants used.

Table 2: Representative Domino Reaction Sequence

| Step | Reaction Type | Description |

| 1 | Knoevenagel Condensation | This compound reacts with an aromatic aldehyde in the presence of a catalyst to form a 2-benzylidene intermediate. |

| 2 | Michael Addition | A Michael donor (e.g., a C-H acid like malononitrile) adds to the electrophilic double bond of the intermediate. |

| 3 | Intramolecular Cyclization | The newly formed anion attacks one of the carbonyl groups within the molecule. |

| 4 | Dehydration/Tautomerization | Elimination of water or other small molecules and subsequent tautomerization leads to the final stable heterocyclic product. |

1,3-Dipolar Cycloaddition Reaction Mechanisms

1,3-dipolar cycloadditions are powerful pericyclic reactions that form five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.org While direct participation of this compound as a 1,3-dipole is not common, its derivatives are excellent dipolarophiles.

The most straightforward mechanistic pathway involves the initial conversion of this compound into a 2-arylidene derivative through a Knoevenagel condensation, as described previously. This resulting α,β-unsaturated ketone is an activated dipolarophile due to the strong electron-withdrawing nature of the indan-1,3-dione moiety. researchgate.netresearchgate.net

The mechanism of the cycloaddition is typically a concerted, pericyclic process:

Formation of Dipolarophile: this compound is first converted to a 2-arylidene-1,3-indandione derivative.

Cycloaddition: This derivative then reacts with a 1,3-dipole (such as a nitrone, an azide, or a carbonyl ylide). The reaction proceeds through a cyclic transition state where the two new sigma bonds are formed simultaneously, leading to a five-membered heterocyclic ring fused to the indandione core. wikipedia.orgresearchgate.net Such reactions are often highly stereospecific and regioselective.

This approach has been used to synthesize a variety of complex spiro-heterocycles. researchgate.net For example, the reaction of a 2-arylidene-1,3-indandione with a suitable dipole can afford dispiro[indandione-pyrrolidine] derivatives. researchgate.net

Table 3: 1,3-Dipolar Cycloaddition with Indandione Derivatives

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle |

| Azomethine Ylide | 2-Arylidene-1,3-indandione derivative | Spiro[indene-pyrrolidine] |

| Nitrone | 2-Arylidene-1,3-indandione derivative | Spiro[indene-isoxazolidine] |

| Nitrile Oxide | 2-Arylidene-1,3-indandione derivative | Spiro[indene-isoxazoline] |

| Diazoalkane | 2-Arylidene-1,3-indandione derivative | Spiro[indene-pyrazoline] |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise atomic connectivity and chemical environment within the molecule. By analyzing one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete structural map can be assembled.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 2-(4-methoxybenzoyl)indan-1,3-dione, the spectrum is characterized by distinct signals corresponding to the protons of the indan-1,3-dione core and the 4-methoxybenzoyl substituent.

The aromatic protons on the indan-1,3-dione moiety typically appear as a complex multiplet system due to their coupling with each other. The protons on the 4-methoxybenzoyl group exhibit a characteristic AA'BB' system, with two doublets. A sharp singlet corresponds to the three protons of the electron-donating methoxy (B1213986) (-OCH₃) group. The single proton at the C2 position of the indan-1,3-dione core is also expected to be present.

Table 1: Expected ¹H NMR Chemical Shift Assignments for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indan-1,3-dione Aromatic Protons | 7.8 - 8.1 | m |

| 4-Methoxybenzoyl Aromatic Protons (H-2', H-6') | 7.9 - 8.0 | d |

| 4-Methoxybenzoyl Aromatic Protons (H-3', H-5') | 6.9 - 7.1 | d |

| Methoxy Protons (-OCH₃) | ~3.87 | s |

Note: Expected values are based on analogous compounds and general principles. s=singlet, d=doublet, t=triplet, m=multiplet.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound is notable for the presence of three carbonyl carbon signals in the downfield region (δ > 185 ppm), corresponding to the two ketone groups of the indan-1,3-dione and the benzoyl ketone. The carbon of the methoxy group appears at a characteristic upfield position (~55 ppm). mdpi.comresearchgate.net Aromatic carbons resonate in the intermediate region of approximately 110-145 ppm. mdpi.com

Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Indan-1,3-dione) | ~198-201 |

| C=O (Benzoyl) | ~189 |

| C-4' (Carbon attached to -OCH₃) | ~164 |

| Aromatic Carbons (Indan & Benzoyl) | 114 - 142 |

| C-2 (Indan-1,3-dione) | ~88 |

Note: Expected values are based on analogous compounds and general principles. mdpi.com

2D NMR experiments are critical for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this molecule, COSY spectra would show correlations between adjacent aromatic protons on the indan-1,3-dione ring system and between the ortho- and meta-protons on the 4-methoxybenzoyl ring, confirming their relative positions. sdsu.eduresearchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu It allows for the direct assignment of protonated carbons, for instance, linking the methoxy proton signal at ~3.87 ppm to the methoxy carbon signal at ~55.4 ppm. columbia.edulibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is essential for piecing together the molecular skeleton. columbia.edu Key HMBC correlations would include:

The methoxy protons (-OCH₃) to the C-4' carbon of the benzoyl ring.

The aromatic protons of the benzoyl ring to the benzoyl carbonyl carbon.

The proton at C2 of the indan-1,3-dione to the carbonyl carbons (C1 and C3) and the benzoyl carbonyl carbon, definitively linking the two major fragments of the molecule. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. rsc.org

The IR spectrum of this compound is dominated by intense absorption bands corresponding to the stretching vibrations of the three carbonyl (C=O) groups, typically found in the 1670-1750 cm⁻¹ region. The exact positions can indicate the degree of conjugation and potential hydrogen bonding. Other key signals include C-O-C stretching for the methoxy ether linkage and C=C stretching vibrations for the aromatic rings. researchgate.net

Raman spectroscopy provides complementary information, particularly for the non-polar bonds. basinc.com Aromatic C=C stretching and the symmetric "ring breathing" mode are often prominent in the Raman spectrum. researchgate.netresearchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |

| Carbonyl (C=O) | Stretching | 1670 - 1750 (strong, multiple bands) | 1670 - 1750 (weak) |

| Aromatic C=C | Stretching | 1450 - 1600 | 1450 - 1600 (strong) |

| Ether (C-O-C) | Asymmetric Stretching | 1240 - 1280 | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

HRMS is used to determine the exact molecular weight of a compound with high precision, which allows for the unambiguous determination of its elemental composition. For a molecular formula of C₁₇H₁₂O₄, the expected exact mass can be calculated. Experimental measurement of this mass via HRMS provides definitive confirmation of the molecular formula.

Table 4: HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₁₇H₁₂O₄ | 280.0736 |

| [M+H]⁺ | C₁₇H₁₃O₄ | 281.0814 |

Note: The observation of an ion peak in an experimental HRMS spectrum matching one of these calculated values to within a few parts per million (ppm) confirms the molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extensive π-conjugated system of this compound, which spans both aromatic rings and the three carbonyl groups, is expected to absorb light in the ultraviolet and possibly the visible range. The spectrum would likely show intense absorption bands corresponding to π → π* transitions. researchgate.net The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the solvent used. The presence of the electron-donating methoxy group can cause a bathochromic (red) shift compared to an unsubstituted benzoyl group.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

Molecular Conformation

The molecular structure of this compound is characterized by the fusion of an indan-1,3-dione moiety with a 4-methoxybenzoyl group at the 2-position. In the solid state, the indan-1,3-dione portion of the molecule is expected to be nearly planar. The five-membered ring typically adopts a slight envelope conformation. researchgate.net The benzene (B151609) ring of the indan-1,3-dione system is, as expected, planar.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. For this compound, the presence of carbonyl groups, the aromatic rings, and the methoxy group provides multiple sites for such interactions.

It is anticipated that the crystal packing will be dominated by C-H···O hydrogen bonds, where the hydrogen atoms of the aromatic rings and the methylene (B1212753) group of the indan-1,3-dione moiety interact with the oxygen atoms of the carbonyl and methoxy groups of neighboring molecules. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are likely to play a significant role in stabilizing the crystal structure.

Crystallographic Data of a Key Structural Component: 4-Methoxybenzoic Acid

To provide a more quantitative insight, the crystallographic data for a key component of the target molecule, 4-methoxybenzoic acid (p-anisic acid), is presented below. This data offers a reference for the expected bond lengths and angles within the 4-methoxybenzoyl portion of the molecule.

Table 1: Crystal Data and Structure Refinement for 4-Methoxybenzoic Acid

| Parameter | Value |

| Empirical formula | C₈H₈O₃ |

| Formula weight | 152.15 |

| Crystal system | Monoclinic |

| Space group | P2₁/a |

| a (Å) | 16.98 |

| b (Å) | 10.95 |

| c (Å) | 3.98 |

| α (°) | 90 |

| β (°) | 98.7 |

| γ (°) | 90 |

| Volume (ų) | 731.4 |

| Z | 4 |

Data sourced from the Wikipedia entry for p-Anisic acid.

Table 2: Selected Bond Lengths for 4-Methoxybenzoic Acid

| Bond | Length (Å) |

| C=O | ~1.25 |

| C-O | ~1.31 |

| C-C (ring) | ~1.39 |

| C-OCH₃ | ~1.37 |

| O-CH₃ | ~1.43 |

Approximate values based on typical bond lengths in related structures.

Table 3: Selected Bond Angles for 4-Methoxybenzoic Acid

| Angle | Angle (°) |

| O-C-O | ~123 |

| C-C-C (ring) | ~120 |

| C-O-C | ~118 |

Approximate values based on typical bond angles in related structures.

The structural parameters of the indan-1,3-dione moiety are also well-established from numerous crystallographic studies of its derivatives. researchgate.net The C=O bond lengths are typically in the range of 1.21-1.23 Å, and the internal angles of the five-membered ring are subject to some strain, deviating from ideal sp² and sp³ geometries.

Theoretical and Computational Investigations of 2 4 Methoxybenzoyl Indan 1,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(4-methoxybenzoyl)indan-1,3-dione, these calculations can elucidate its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the molecular geometry and various electronic properties of compounds like this compound.

In the case of 2-substituted indan-1,3-diones, the substituent at the second position significantly influences the tautomeric equilibrium between the diketone and enol forms. nih.gov Theoretical studies on analogous compounds, such as 2-acetyl-indan-1,3-dione, have shown that the enol tautomer is generally more stable. nih.gov This is attributed to the formation of an intramolecular hydrogen bond.

For this compound, it is expected that the molecule exists predominantly in its enol form. DFT calculations would typically be employed to optimize the geometries of both the diketone and enol tautomers to determine their relative stabilities. The calculated bond lengths, bond angles, and dihedral angles would provide a detailed three-dimensional representation of the molecule.

Table 1: Representative Calculated Geometrical Parameters for the Enol Tautomer of a 2-Acyl-indan-1,3-dione Analogue

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O (ester) | 1.23 | |

| C-O (ester) | 1.35 | |

| O-H | 0.98 | |

| C-C (ring) | 1.40 - 1.52 | |

| O-C-C: 120-125 | ||

| C-C-C (ring): 108-121 |

Note: The data presented is illustrative for a 2-acyl-indan-1,3-dione analogue and not specific to this compound. Actual values would require specific DFT calculations for the target molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. numberanalytics.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. The electron-donating 4-methoxy group on the benzoyl moiety is expected to influence the energies and distributions of these orbitals.

Table 2: Representative Frontier Molecular Orbital Energies for a 2-Acyl-indan-1,3-dione Analogue

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Note: The data presented is illustrative for a 2-acyl-indan-1,3-dione analogue. Specific values for this compound would need to be determined through dedicated FMO analysis.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The ESP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the ESP surface would likely show negative potential around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atoms, particularly the one involved in the enol's intramolecular hydrogen bond, would exhibit a positive potential. The aromatic rings would also show characteristic potential distributions.

Reaction Mechanism Studies through Computational Simulation

Computational simulations are instrumental in elucidating the detailed mechanisms of chemical reactions, providing information that can be difficult to obtain experimentally.

The formation of this compound typically proceeds through the acylation of indan-1,3-dione with 4-methoxybenzoyl chloride. A Potential Energy Surface (PES) analysis of this reaction would map the energy of the system as a function of the geometric coordinates of the atoms involved. By exploring the PES, chemists can identify the most favorable reaction pathway, including any intermediates and transition states. The PES provides a global view of the reaction landscape, revealing the relative energies of reactants, products, and any intermediate species.

A key aspect of studying a reaction mechanism computationally is the characterization of the transition state (TS). The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Computational methods are used to locate the geometry of the transition state and calculate its energy.

For the acylation of indan-1,3-dione, the transition state would involve the formation of a tetrahedral intermediate as the nucleophilic carbon of the indan-1,3-dione enolate attacks the carbonyl carbon of the 4-methoxybenzoyl chloride. The calculated energy of this transition state would allow for the determination of the activation energy of the reaction, which is a critical factor in understanding the reaction kinetics. A theoretical study on the tautomerism of 2-carboxyindan-1,3-dione has shown that the energy barrier for intramolecular proton transfer can be calculated, and similar methods would be applied to characterize the transition states in the formation of this compound. nih.gov

Metadynamics Approach in Reaction Pathways

Metadynamics (META-D) is a powerful computational method used to explore the free-energy surface (FES) of a system and to simulate rare events like chemical reactions or conformational changes. nih.gov This technique enhances sampling by adding a history-dependent bias potential to the system's potential energy, encouraging the system to escape from local minima and explore new regions of the conformational space. nih.gov

For a molecule like this compound, a metadynamics approach could be instrumental in elucidating complex reaction pathways. For instance, it could be applied to study the keto-enol tautomerization process, which is a key characteristic of β-dicarbonyl compounds. carnegiescience.edunih.govresearchgate.net By defining collective variables that describe the proton transfer and associated bond rearrangements, META-D simulations could map the free-energy landscape of the tautomerization, identifying the transition states and the relative stability of the keto and enol forms. This would provide a more dynamic picture than static quantum chemical calculations.

Furthermore, metadynamics could be used to investigate the mechanisms of reactions involving the this compound, such as its synthesis via the acylation of indan-1,3-dione or its participation in condensation reactions. nist.gov The simulation could reveal the step-by-step process of bond formation and cleavage, including the role of solvents and catalysts in the reaction energetics. While specific metadynamics studies on this compound are not prominent in the literature, the application of this method to similar drug design and molecular interaction problems highlights its potential for providing detailed mechanistic insights. nih.gov

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure of this compound and its influence on the compound's properties. The molecule's structure is primarily defined by the indan-1,3-dione core and the rotatable 4-methoxybenzoyl group at the 2-position.

A key aspect of the conformational analysis of 2-acyl-1,3-indandiones is the keto-enol tautomerism. The molecule can exist as a diketo tautomer or as one of several possible enol forms, which are stabilized by an intramolecular hydrogen bond. carnegiescience.edunih.govresearchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), are used to determine the relative stabilities of these tautomers. scilit.comcarnegiescience.edu For related 2-substituted indan-1,3-diones, studies have shown that the enol tautomer is often significantly more stable than the diketo form, especially in non-polar solvents. researchgate.net The equilibrium is sensitive to the substituent at the 2-position and the polarity of the solvent. carnegiescience.edunih.gov

The conformational space is further complicated by the rotation around the single bond connecting the benzoyl group to the indandione ring. The orientation of the 4-methoxyphenyl (B3050149) group relative to the planar enol ring system defines different conformers. The most stable conformation is typically one where the steric hindrance is minimized and electronic interactions, such as conjugation, are maximized.

Table 1: Tautomeric Forms of this compound

| Tautomer Name | Structural Description | Key Features |

| Diketo form | Both carbonyl groups on the indan-1,3-dione ring are ketones. The benzoyl group is attached to the central CH group. | Flexible structure with rotation around the C-C bond. |

| Enol form (Chelate) | One carbonyl group is enolized, forming a C=C double bond within the five-membered ring and an OH group. This OH group forms an intramolecular hydrogen bond with the benzoyl carbonyl oxygen. | Planar, conjugated system stabilized by a strong intramolecular hydrogen bond. Generally the most stable form. |

This table is a representation of the principal tautomeric forms. Computational studies on related molecules indicate the enol form is predominant. carnegiescience.eduresearchgate.net

Computational Prediction and Correlation of Spectroscopic Properties

Computational methods are extensively used to predict spectroscopic properties like UV-Vis, IR, and NMR spectra, which can then be correlated with experimental data to confirm the molecular structure. carnegiescience.edumdpi.comnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules like this compound. mdpi.comnih.gov Theoretical studies on analogous 2-substituted indan-1,3-diones have demonstrated that the calculated absorption wavelengths for the different tautomers can be significantly different. carnegiescience.eduresearchgate.net By comparing the calculated spectra for the diketo and various enol forms with the experimentally measured UV-Vis spectrum, researchers can determine which tautomer is present in solution. carnegiescience.eduresearchgate.net For similar compounds, the calculated spectra for the stable enol form show good agreement with experimental results. researchgate.net

Vibrational spectroscopy (IR) is another area where computational predictions are highly valuable. DFT calculations can predict the vibrational frequencies corresponding to different functional groups. For this compound, this would include the stretching frequencies of the carbonyl (C=O) groups and the hydroxyl (O-H) group in the enol tautomer. The calculated IR spectrum for the chelated enol form of related compounds accurately reproduces the characteristic broad O-H stretch and the shifts in carbonyl frequencies due to hydrogen bonding and conjugation. carnegiescience.eduresearchgate.net

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations can help in the assignment of complex NMR spectra and provide further confirmation of the predominant tautomeric and conformational form in solution.

Table 2: Predicted Spectroscopic Data for the Enol Tautomer of 2-Acyl-1,3-Indandione Analogs

| Spectroscopic Method | Predicted Feature | Correlation with Structure |

| UV-Vis (TD-DFT) | Multiple π-π* transitions | The position and intensity of absorption bands are sensitive to the extent of conjugation in the planar enol system. researchgate.net |

| IR (DFT) | Broad ν(OH) band (approx. 2500-3200 cm⁻¹) | Indicates a strong intramolecular hydrogen bond in the chelated enol form. |

| ν(C=O) bands | Frequencies are lower than in simple ketones due to conjugation and hydrogen bonding. | |

| NMR (GIAO) | Downfield chemical shift for enolic proton (δ > 15 ppm) | Confirms the presence of the strong intramolecular hydrogen bond. scilit.com |

This table is based on findings for structurally similar 2-acyl-1,3-indandiones and represents the expected results for this compound. scilit.comresearchgate.net

Applications in Advanced Chemical Research and Materials Science

Role as Versatile Building Blocks in Complex Organic Syntheses

The indan-1,3-dione framework is a well-established building block in organic synthesis, and 2-(4-methoxybenzoyl)indan-1,3-dione is no exception. primescholars.comresearchgate.net Its reactive sites, including the two carbonyl groups and the active methylene (B1212753) group, allow for a variety of chemical modifications. primescholars.com The presence of the 4-methoxybenzoyl group further influences its reactivity and can be a key element in the construction of more complex molecular architectures. nih.gov

The synthesis of this compound typically involves the acylation of indan-1,3-dione with 4-methoxybenzoyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534). chromatographyonline.com This straightforward synthesis makes it an accessible starting material for more intricate transformations. The reactivity of the dicarbonyl moiety allows for condensation reactions, while the aromatic rings can be subjected to various substitution reactions. chromatographyonline.com These characteristics enable its use in domino and multicomponent reactions, which are efficient strategies for building complex molecules from simple precursors. primescholars.com

Table 1: Reactivity of this compound in Organic Synthesis

| Reaction Type | Reactive Site | Potential Products |

| Knoevenagel Condensation | Active methylene group | Arylidene derivatives |

| Reduction | Carbonyl groups | Diols, mono-alcohols |

| Oxidation | Indan-1,3-dione core | Quinone derivatives |

| Cyclization | Dicarbonyl moiety | Heterocyclic systems |

| Substitution | Aromatic rings | Substituted derivatives |

Applications in the Synthesis of Diverse Heterocyclic Scaffolds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. nih.govresearchgate.netmdpi.com this compound has been specifically utilized as a key intermediate in the synthesis of certain heterocyclic systems. nih.govmdpi.com

A significant application is in the synthesis of indenopyrazoles. nih.govmdpi.com The reaction of this compound with hydrazine (B178648) hydrate (B1144303) leads to the formation of indenopyrazole derivatives. nih.govmdpi.com These compounds are of interest due to their potential as cyclin-dependent kinase (CDK) inhibitors, which play a crucial role in cell cycle regulation and are targets for anti-cancer therapies. nih.gov

Furthermore, the general reactivity of the indan-1,3-dione scaffold suggests that this compound can be a precursor to a wide range of other nitrogen and oxygen-containing heterocycles through reactions with various binucleophiles. mdpi.comgoogle.com For example, reactions with diamines can lead to the formation of fused pyrimidine (B1678525) or imidazole (B134444) derivatives. google.com

Table 2: Examples of Heterocycles Derived from Indan-1,3-dione Precursors

| Precursor | Reagent | Resulting Heterocycle |

| This compound | Hydrazine hydrate | Indenopyrazole |

| Indan-1,3-dione derivative | Diamines | Imidazolidin-2-ylidene-indenedione |

| Indan-1,3-dione derivative | Malononitrile (B47326), Salicylaldehyde | Indeno[2′,1′:5,6]pyrano[3,4-c]chromene |

Utility in Photopolymerization Processes

Photopolymerization is a process that uses light to initiate a chain reaction to form a polymer. nih.gov Photoinitiators are key components in these processes, and indane-1,3-dione derivatives have been investigated for this purpose. mdpi.comsigmaaldrich.com These compounds can act as photoinitiators, particularly in three-component systems, for free-radical polymerization upon exposure to visible light, such as from a 405 nm LED. mdpi.com

The efficiency of these systems often relies on the push-pull nature of the dye, where the indane-1,3-dione acts as the electron-accepting part. nih.gov When combined with an electron donor (like a tertiary amine) and another component like an iodonium (B1229267) salt, these systems can generate radicals upon irradiation, which then initiate the polymerization of monomers like acrylates. mdpi.com The presence of the methoxybenzoyl group in this compound could potentially modulate its absorption properties and its efficiency as a photoinitiator.

Development of Advanced Non-Linear Optical (NLO) Chromophores

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including optical data storage and signal processing. Organic molecules with a "push-pull" electronic structure, consisting of an electron-donating group and an electron-accepting group connected by a π-conjugated system, often exhibit significant NLO properties. nih.gov

Applications in the Synthesis of Organic Dyes

The indan-1,3-dione scaffold is a known chromophore and is used in the synthesis of various organic dyes. primescholars.commdpi.com The reactivity of the active methylene group in indan-1,3-dione derivatives allows for Knoevenagel condensation with various aldehydes to produce arylidene dyes. These dyes often exhibit intense colors and can have applications in various fields, including textiles and as sensitizers in solar cells.

Derivatives of 2-hydroxy-4-methoxybenzophenone, a structurally related compound, have been used to synthesize acid azo and mordant acid azo dyes. researchgate.net This suggests that this compound could similarly be a precursor for novel dye molecules. The methoxy (B1213986) group can act as an auxochrome, influencing the color and dyeing properties of the resulting dyes. primescholars.com

Electron Acceptor Properties in Organic Electronics

In the field of organic electronics, particularly in organic solar cells (OSCs), there is a high demand for efficient electron acceptor materials. researchgate.netbeilstein-journals.orgrsc.org Indan-1,3-dione derivatives have been investigated as non-fullerene acceptors in bulk heterojunction solar cells. researchgate.netrsc.org These compounds possess a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is a desirable characteristic for an electron acceptor. beilstein-journals.org

The electron-withdrawing nature of the two carbonyl groups in the indane-1,3-dione core contributes to its electron-accepting ability. researchgate.net The performance of solar cells using indandione-derived small molecule acceptors has been shown to be influenced by their molecular structure. researchgate.netrsc.org The specific substitution with a 4-methoxybenzoyl group in this compound would affect its electronic properties, such as the LUMO level and solubility, which are critical for its performance in organic electronic devices.

Utilization as Derivatizing Agents in Chemical Analysis

Chemical derivatization is a technique used in analytical chemistry to modify an analyte to make it more suitable for a particular analytical method, such as chromatography. chromatographyonline.comnih.gov This can enhance detectability, improve separation, or increase volatility. chromatographyonline.com Reagents that react with specific functional groups are used for this purpose.

While there is no specific literature found detailing the use of this compound as a derivatizing agent, compounds with reactive carbonyl groups can, in principle, be used to derivatize analytes containing primary or secondary amine groups through condensation reactions to form Schiff bases. Such derivatization can introduce a chromophore or a fluorophore into the analyte molecule, facilitating its detection by UV-Vis or fluorescence detectors in liquid chromatography. nih.gov The indane-1,3-dione moiety itself could serve as the chromophore in this context.

Table 3: Summary of Applications of this compound and Related Compounds

| Application Area | Role of the Compound | Key Structural Feature |

| Complex Organic Synthesis | Versatile building block | Reactive dicarbonyls and active methylene |

| Heterocycle Synthesis | Precursor to indenopyrazoles | Triketone structure |

| Photopolymerization | Component of photoinitiating systems | Electron-accepting indan-1,3-dione core |

| Non-Linear Optics | Potential NLO chromophore | Push-pull electronic structure |

| Organic Dyes | Precursor for dye synthesis | Chromophoric indan-1,3-dione scaffold |

| Organic Electronics | Electron acceptor material | Low-lying LUMO |

| Chemical Analysis | Potential derivatizing agent | Reactive carbonyl groups |

Conclusion and Future Research Directions

Summary of the Current Academic Research Landscape

2-(4-Methoxybenzoyl)indan-1,3-dione is a derivative of indan-1,3-dione, a scaffold recognized for its versatility in various chemical applications, including biosensing, bioimaging, electronics, and photopolymerization. nih.govnih.gov The core structure consists of an indan-1,3-dione moiety substituted at the 2-position with a 4-methoxybenzoyl group. The presence of the electron-donating methoxy (B1213986) group on the benzoyl ring significantly influences the compound's electronic properties and intermolecular interactions.

The synthesis of this compound is typically achieved through the acylation of indan-1,3-dione with 4-methoxybenzoyl chloride. This reaction is generally carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) and often requires reflux conditions to ensure completion.

The primary areas of research involving this compound have been in crystallography and synthetic chemistry, where its well-defined aromatic and carbonyl functionalities make it a valuable building block. For instance, it has been utilized as a precursor in the synthesis of indenopyrazoles, a class of compounds investigated for their potential as Cyclin-dependent kinase (CDK) inhibitors with anti-cancer properties. nih.gov

Identification of Unexplored Reactivity and Synthetic Opportunities

While the fundamental synthesis and some reactions of this compound are established, a significant portion of its reactive potential remains unexplored. The indan-1,3-dione core itself is known to participate in a wide array of reactions, including Knoevenagel condensations, halogenations, and self-condensation to form bindone. nih.govencyclopedia.pub However, the specific influence of the 4-methoxybenzoyl substituent on the regioselectivity and stereoselectivity of these reactions has not been extensively documented.

There is a scarcity of reports on tandem cyclization reactions involving this compound, representing an underexplored area with considerable potential for constructing complex molecular architectures. researchgate.net The activated methylene (B1212753) group between the two carbonyls offers a prime site for designing push-pull dyes and photoinitiators for polymerization, an avenue that has been explored with the parent indan-1,3-dione but not extensively with this specific derivative. researchgate.net

Potential for Novel Chemical Transformations and Rearrangements

The unique structural features of this compound suggest the potential for novel chemical transformations and rearrangements. The interaction between the benzoyl carbonyl and the adjacent dicarbonyl system could facilitate unique cyclization or rearrangement pathways under specific reaction conditions. For instance, reactions involving the Vilsmeier-Haack reagent, known to induce rearrangements in similar dioxinone systems, could lead to novel heterocyclic scaffolds. researchgate.net

Furthermore, the application of modern synthetic methods, such as photoredox catalysis, to this molecule is a promising area. Photoredox catalysis has been shown to be effective for reactions like α,α-dibromination of 1,3-diketones, suggesting that it could offer improved selectivity and efficiency for the functionalization of this compound. nih.govencyclopedia.pub The potential for force-responsive behavior, where mechanical stress could induce a retro-Diels-Alder reaction if the molecule is incorporated into a suitable polymer backbone, is another intriguing possibility. nsf.govnih.gov

Integration with Emerging Green and Sustainable Synthetic Methodologies

The principles of green chemistry offer a valuable framework for the future synthesis and application of this compound. The use of deep eutectic solvents (DESs) as biodegradable and green reaction media has been successfully demonstrated for the synthesis of related spiropyrazoline-indolinones. nih.gov Adopting similar methodologies for the synthesis and modification of this compound could significantly reduce the environmental impact of its production.

Microwave-assisted synthesis is another green technique that could be applied to accelerate reactions involving this compound, potentially leading to higher yields and shorter reaction times, as demonstrated in the synthesis of related heterocyclic systems. nih.gov Furthermore, exploring one-pot, multi-component reactions (MCRs) would align with the principles of atom economy and process efficiency, minimizing waste and simplifying synthetic procedures. nih.govresearchgate.net

Outlook for Advanced Materials and Purely Chemical Applications

The inherent electronic properties of this compound, stemming from its electron-accepting indan-1,3-dione core and the electron-donating methoxybenzoyl group, make it a promising candidate for applications in advanced materials. The parent indan-1,3-dione scaffold is already utilized in the design of dyes for solar cells, photoinitiators, and chromophores for non-linear optical (NLO) applications. encyclopedia.pub Tailoring the structure of this compound could lead to materials with enhanced performance in these areas.

The potential for this compound to act as a building block for complex, fused heterocyclic systems opens doors to the development of novel organic electronic materials. researchgate.net Its ability to undergo various chemical modifications, including oxidation to quinones and reduction of its carbonyl groups, provides a versatile platform for fine-tuning its electronic and optical properties for specific applications. Further research into its solid-state properties and its behavior in polymeric matrices could unlock its full potential in the realm of materials science.

Q & A

Q. How can researchers validate the purity and structural identity of 2-(4-Methoxybenzoyl)indan-1,3-dione?

- Methodological Answer : To confirm purity and structure, employ a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) with a C18 column (methanol/water gradient, 1 mL/min flow rate) to assess purity ≥98% .

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to verify functional groups (e.g., methoxy protons at δ ~3.8 ppm, carbonyl carbons at δ ~190-200 ppm) .

- Mass Spectrometry (MS) (ESI or EI mode) to confirm molecular weight (280.28 g/mol) and fragmentation patterns .

Q. What theoretical frameworks guide the study of this compound's reactivity?

- Methodological Answer : Research should align with electronic and steric effect theories to predict reactivity:

Q. How should researchers formulate hypotheses about the compound’s biological activity?

- Methodological Answer : Structure-activity relationship (SAR) frameworks are critical:

- Design in vitro assays (e.g., enzyme inhibition, cytotoxicity) targeting conserved regions (e.g., indan-dione core for redox interactions) .

- Cross-reference with analogs (e.g., 4-methoxy-substituted indan-diones) to identify bioactive motifs .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer : Apply a 2³ factorial design to evaluate variables:

Q. How to resolve contradictions in spectral data during characterization?

- Methodological Answer : Address discrepancies (e.g., unexpected NMR peaks) via:

Q. What advanced separation techniques improve purification efficiency?

- Methodological Answer : Leverage membrane separation technologies (e.g., nanofiltration) for scalable purification:

- Select membranes with MWCO ≤300 Da to retain impurities.

- Optimize transmembrane pressure (5–15 bar) and solvent polarity (e.g., acetone/water mixtures) .

Q. How to integrate experimental data with AI-driven process simulation?

- Methodological Answer : Use COMSOL Multiphysics coupled with machine learning:

Q. What strategies mitigate instability during storage?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:

- Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC.

- Use lyophilization for long-term storage, with argon backfilling to prevent oxidation .

Data Analysis and Interpretation

Q. How to analyze conflicting bioactivity data across studies?

- Methodological Answer : Apply meta-analysis frameworks :

Q. What computational tools elucidate reaction mechanisms involving the compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.